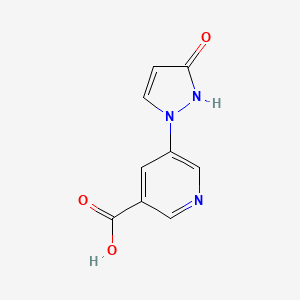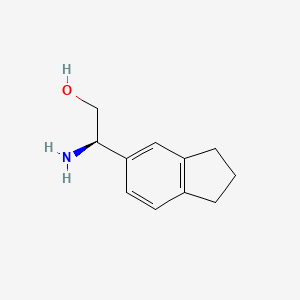
5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid is a heterocyclic compound that features a pyrazole ring fused to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid typically involves the condensation of nicotinic acid derivatives with pyrazole precursors. One common method includes the reaction of nicotinic acid with hydrazine derivatives under controlled conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is advantageous due to its atom economy and reduced need for purification steps . This method often employs readily available starting materials and simple equipment, making it cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or nicotinic acid rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The nicotinic acid moiety may also contribute to its activity by interacting with nicotinic acid receptors .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound features a similar pyrazole ring but is fused to a benzoic acid moiety instead of nicotinic acid.
Uniqueness
5-(3-Oxo-2,3-dihydro-1H-pyrazol-1-yl)nicotinic acid is unique due to its combination of a pyrazole ring with a nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-(5-oxo-1H-pyrazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c13-8-1-2-12(11-8)7-3-6(9(14)15)4-10-5-7/h1-5H,(H,11,13)(H,14,15) |
InChI Key |
ZWQZMJVSQQQJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(NC1=O)C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)






![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)


![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
